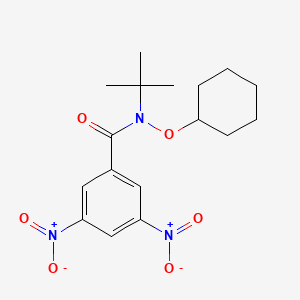
N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide: is a synthetic organic compound characterized by the presence of a tert-butyl group, a cyclohexyloxy group, and two nitro groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide typically involves the following steps:
Nitration of Benzamide: The benzamide core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Introduction of Cyclohexyloxy Group: The cyclohexyloxy group is introduced through a nucleophilic substitution reaction, where a cyclohexanol derivative reacts with the nitrated benzamide.
Formation of tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: N-tert-Butyl-N-(cyclohexyloxy)-3,5-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of nitro and tert-butyl groups on biological systems. It can also serve as a model compound for investigating the metabolism and toxicity of nitroaromatic compounds.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the tert-butyl and cyclohexyloxy groups can influence the compound’s hydrophobicity and steric properties. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
N-tert-Butyl-N-(cyclohexyloxy)-3,5-diaminobenzamide: A reduced form of the compound with amino groups instead of nitro groups.
N-tert-Butyl-N-(cyclohexyloxy)-3,5-dichlorobenzamide: A derivative with chlorine atoms instead of nitro groups.
N-tert-Butyl-N-(cyclohexyloxy)-3,5-dimethylbenzamide: A derivative with methyl groups instead of nitro groups.
Uniqueness: N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a cyclohexyloxy group, which confer distinct chemical and physical properties. These functional groups make it a versatile compound for various applications, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
65991-04-0 |
|---|---|
Molekularformel |
C17H23N3O6 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
N-tert-butyl-N-cyclohexyloxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)18(26-15-7-5-4-6-8-15)16(21)12-9-13(19(22)23)11-14(10-12)20(24)25/h9-11,15H,4-8H2,1-3H3 |
InChI-Schlüssel |
AXAXCBVXLOQCIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
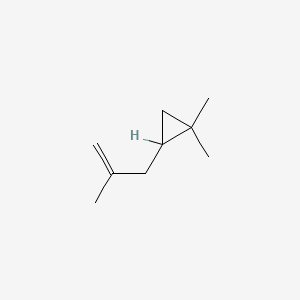
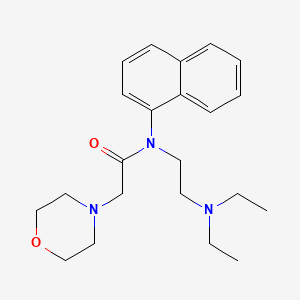
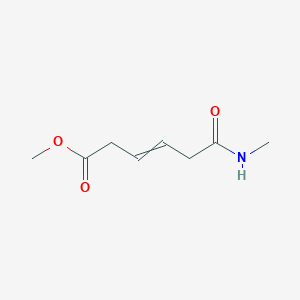
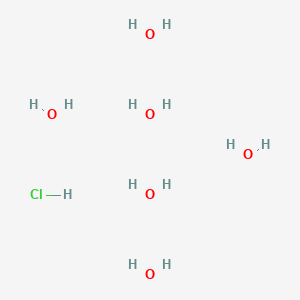
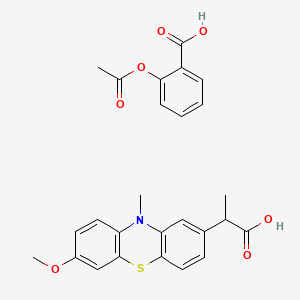
![Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate](/img/structure/B14473181.png)
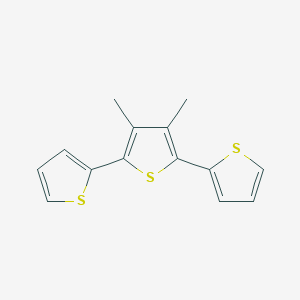
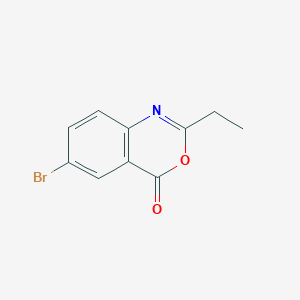

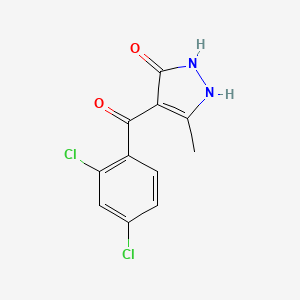
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
